molecular formula C16H16N2O3S2 B2359635 N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide CAS No. 1421480-55-8

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide

Cat. No.: B2359635
CAS No.: 1421480-55-8
M. Wt: 348.44
InChI Key: LAIPKDAWCLBWTD-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C16H16N2O3S2 and its molecular weight is 348.44. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

  • 2,3-Dibromo-1-(phenylsulfonyl)-1-propene is utilized in the synthesis of furans, which can be linked to compounds similar to N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-phenylmethanesulfonamide. This demonstrates the compound's relevance in complex organic synthesis processes (Watterson, Ni, Murphree, & Padwa, 2003).

Medicinal Chemistry

  • Compounds with structural similarities, like 1,2,4-Triazole Schiff Base and Amine Derivatives containing furan units, exhibit significant antibacterial, antiurease, and antioxidant activities. This indicates the potential medicinal applications of similar furan-based compounds (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).

Pharmacology

  • Derivatives like 3-(2-methyl-furan-3-yl)-4-substituted-Δ2-1,2,4-triazoline-5-thiones have been studied for their pharmacological effects on the central nervous system in mice, showing strong antinociceptive properties (Siwek et al., 2008).

Analytical Chemistry

  • A study focused on the development and validation of an HPLC-DAD method for determining similar furan-based compounds in pharmaceutical formulations. This showcases the compound's relevance in analytical chemistry and quality control (Varynskyi, Parchenko, & Kaplaushenko, 2017).

Properties

IUPAC Name

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-12-15(22-16(18-12)14-8-5-9-21-14)10-17-23(19,20)11-13-6-3-2-4-7-13/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIPKDAWCLBWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.